molecular formula C5H5NO3 B1371459 2-Methyloxazole-5-carboxylic acid CAS No. 1216012-87-1

2-Methyloxazole-5-carboxylic acid

Cat. No. B1371459
M. Wt: 127.1 g/mol
InChI Key: MARKCZHBQSQUHU-UHFFFAOYSA-N
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Description

2-Methyloxazole-5-carboxylic acid is an organic compound with the molecular formula C5H5NO3 . It has a molecular weight of 127.1 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of carboxylic acids, such as 2-Methyloxazole-5-carboxylic acid, often involves the oxidation of many chemical reactions . These reactions are more useful for multiple-step syntheses to build large and complex molecules . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .


Molecular Structure Analysis

The InChI code for 2-Methyloxazole-5-carboxylic acid is 1S/C5H5NO3/c1-3-6-2-4 (9-3)5 (7)8/h2H,1H3, (H,7,8) . The InChI key is MARKCZHBQSQUHU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methyloxazole-5-carboxylic acid is a solid at room temperature . It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Bronchodilators

4-Methyloxazole-5-carboxylic acid, a variant of 2-methyloxazole-5-carboxylic acid, has been used in the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a key building block of 1,3‐Bis(4‐methyloxazol‐5‐yl)xanthine. This compound is a potential improved bronchodilator, indicating its relevance in respiratory therapy research (Ray & Ghosh, 1999).

Applications in Macrolide Synthesis

Oxazoles, including 2-methyloxazole-5-carboxylic acid derivatives, have been utilized in the synthesis of macrolides, such as recifeiolide and curvularin. This process involves photooxygenation of oxazoles to form activated carboxylates, showcasing its utility in the synthesis of complex organic compounds (Wasserman, Gambale, & Pulwer, 1981).

Structural Studies of Molecular Co-crystals

Research on the molecular co-crystals of 2-amino-5-chlorobenzooxazole, related to 2-methyloxazole-5-carboxylic acid, provides insights into the spatial differences and intermolecular associations in carboxylic acid adducts. This research is pivotal in understanding the properties of oxazole derivatives (Lynch, Singh, & Parsons, 2000).

Synthesis of Natural Products

The synthesis of siphonazoles, unique natural products, has been illustrated using a building block derived from 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, which is structurally related to 2-methyloxazole-5-carboxylic acid. This highlights its application in the synthesis of complex natural products (Zhang & Ciufolini, 2009).

Antimicrobial Agent Development

Novel benzoxazole-based 1,3,4-oxadiazoles, synthesized using benzoxazole-2-carboxylic acid (a related compound), have been explored as potential antimicrobial agents. This research underscores the potential of oxazole derivatives in developing new antimicrobial compounds (Vodela, Mekala, Danda, & Kodhati, 2013).

Polymer Synthesis

2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, similar to 2-methyloxazole-5-carboxylic acid, has been used in the synthesis of thermotropic polyesters. This application in polymer chemistry highlights the versatility of oxazole derivatives in materials science (Kricheldorf & Thomsen, 1992).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARKCZHBQSQUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633358
Record name 2-Methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxazole-5-carboxylic acid

CAS RN

1216012-87-1
Record name 2-Methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-oxazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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